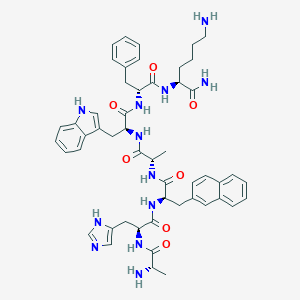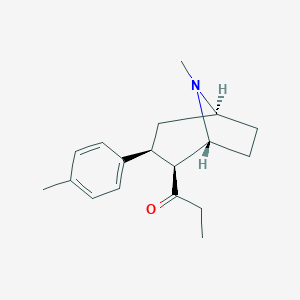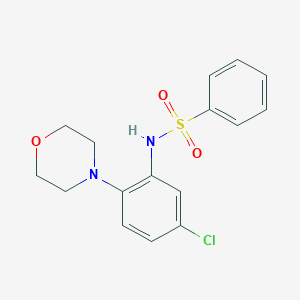![molecular formula C15H22N2O2 B234747 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one, commonly known as 4-MeO-PBP, is a synthetic compound that belongs to the family of piperazines. It is a psychoactive substance that has gained popularity in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-MeO-PBP involves the activation of the serotonin 5-HT1A receptor. This results in the modulation of various neurotransmitter systems, including the dopamine and noradrenaline systems. The compound has been shown to increase the release of dopamine and noradrenaline in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-MeO-PBP are not fully understood. However, studies have shown that the compound has psychoactive effects, including euphoria, stimulation, and altered perception. It has also been reported to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MeO-PBP in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows for the investigation of the specific role of this receptor in various physiological and pathological conditions. However, one limitation is the lack of information on the long-term effects of the compound, as well as its potential toxicity.
Orientations Futures
There are several future directions for research on 4-MeO-PBP. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of mood and anxiety disorders. Another area of interest is the development of new compounds that target the serotonin 5-HT1A receptor with greater selectivity and efficacy. Additionally, more research is needed to determine the long-term effects and potential toxicity of 4-MeO-PBP.
Méthodes De Synthèse
The synthesis of 4-MeO-PBP involves the reaction of 4-methoxyphenylpiperazine with 1-bromobutan-1-one in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the compound is determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-MeO-PBP has potential applications in scientific research, particularly in the field of neuroscience. It is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. The compound has been used in studies investigating the role of the 5-HT1A receptor in various physiological and pathological conditions, such as depression, anxiety disorders, and schizophrenia.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-3-4-15(18)17-11-9-16(10-12-17)13-5-7-14(19-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3 |
Clé InChI |
QEXIDPMGWQSOST-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



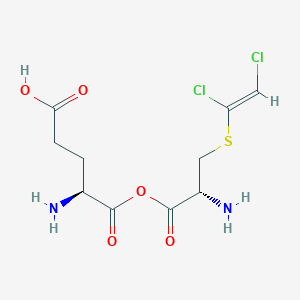
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
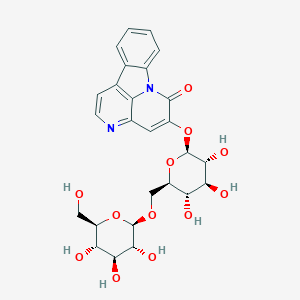
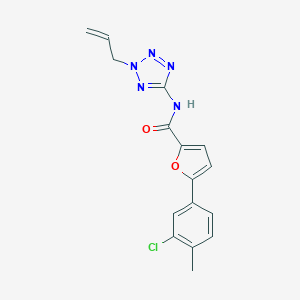
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)
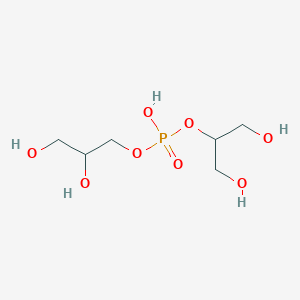

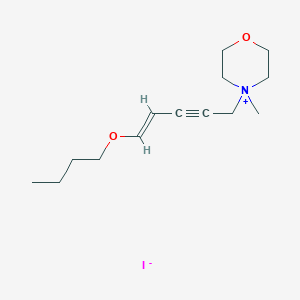
![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

